molecular formula C23H25N3O7S2 B2793774 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate CAS No. 877651-84-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

Cat. No.: B2793774
CAS No.: 877651-84-8
M. Wt: 519.59
InChI Key: HQNSPEGEYLYGND-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic compound, synthesized for its potential applications in various fields including chemistry, biology, and medicine. This compound features a 1,3,4-thiadiazole moiety, a 4-oxo-4H-pyran system, and a 3,5-dimethoxybenzoate ester group, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate involves multiple steps:

  • Formation of the 1,3,4-thiadiazole ring: : Starting with the appropriate hydrazine derivative and carbon disulfide in an acidic medium.

  • Synthesis of 4-oxo-4H-pyran: : Typically involves a condensation reaction under reflux conditions.

  • Integration of 3,5-dimethoxybenzoate: : Esterification with the pyran derivative using a strong acid catalyst.

Industrial Production Methods: Scaling up this synthesis for industrial purposes requires:

  • Optimization of reaction conditions: : Ensuring maximal yield and purity.

  • Use of automated reactors: : To handle multi-step synthesis efficiently.

  • Purification processes: : Employing crystallization or chromatographic techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at the thiadiazole or pyran moieties.

  • Reduction: : Targeting the carbonyl group in the pyran ring.

  • Substitution: : Particularly nucleophilic substitution at the thiadiazole or ester groups.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : Including amines and thiols.

Major Products:

  • Oxidation Products: : Various sulfoxides or sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Substituted thiadiazole or ester compounds.

Scientific Research Applications

This compound has several applications:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis due to its multifunctional groups.

  • Biology: : Investigated for its potential as a bioactive agent, including antimicrobial and anticancer properties.

  • Medicine: : Explored for therapeutic applications given its potential bioactivity.

  • Industry: : Could be utilized in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate exerts its effects involves several pathways:

  • Molecular Targets: : Interacts with specific proteins or enzymes.

  • Pathways Involved: : Could inhibit or activate biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 5-(2-ethylbutanamido)-1,3,4-thiadiazole: .

  • 4-oxo-4H-pyran derivatives: .

  • 3,5-dimethoxybenzoate esters: .

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate stands out due to its intricate structure and diverse potential applications. Its synthesis, reactivity, and applications showcase its importance in scientific research and industry.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-17-10-18(27)19(11-32-17)33-21(29)14-7-15(30-3)9-16(8-14)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSPEGEYLYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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